molecular formula C17H19NO2 B4617908 N-(4-ethoxybenzyl)-2-phenylacetamide

N-(4-ethoxybenzyl)-2-phenylacetamide

Cat. No.: B4617908
M. Wt: 269.34 g/mol
InChI Key: HRNCQTAUNVEZOA-UHFFFAOYSA-N
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Description

N-(4-Ethoxybenzyl)-2-phenylacetamide is a substituted 2-phenylacetamide derivative characterized by a 4-ethoxybenzyl group attached to the acetamide nitrogen. The ethoxy group (-OCH₂CH₃) at the para position of the benzyl substituent introduces steric and electronic effects that influence its chemical behavior.

Properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-2-20-16-10-8-15(9-11-16)13-18-17(19)12-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNCQTAUNVEZOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Electronic Effects and Reactivity

The reactivity of N-substituted 2-phenylacetamides in alkylation reactions is highly dependent on the electronic nature of the substituent. For example:

  • N-(4-Nitrophenyl)-2-phenylacetamide (NPA): The nitro group (-NO₂) is a strong electron-withdrawing group, which increases the electrophilicity of the amide nitrogen, enhancing reactivity in benzylation reactions. NPA exhibits higher reactivity compared to unsubstituted N-phenyl-2-phenylacetamide (PPA) due to this effect .
  • N-(4-Methoxyphenyl)-2-phenylacetamide (MetPA) : The methoxy group (-OCH₃) is electron-donating via resonance, reducing nucleophilicity at the nitrogen. This results in lower reactivity compared to NPA but higher than PPA. Reactions with MetPA proceed via an interfacial mechanism in phase-transfer catalysis (PTC) systems .
  • N-(4-Chlorophenyl)-2-phenylacetamide (CPA) : The chloro group (-Cl) is weakly electron-withdrawing. CPA shows moderate reactivity and higher selectivity in benzylation compared to NPA, likely due to a balance of inductive and resonance effects .

For N-(4-ethoxybenzyl)-2-phenylacetamide, the ethoxy group is expected to exert a stronger electron-donating effect than methoxy due to its larger alkyl chain. However, steric hindrance from the ethoxy group may also play a role in reaction kinetics .

Catalytic Systems and Reaction Mechanisms

Phase-transfer catalysts (PTCs) such as tetraethylammonium bromide (TEABr) and tetrabutylammonium bromide (TEBABr) are critical for facilitating alkylation reactions. For example:

  • NPA and CPA reactions predominantly follow an interfacial mechanism in PTC/solid-liquid systems, where the catalyst transports hydroxide ions to the organic phase .
  • MetPA and N-ethyl-2-phenylacetamide (EPA) reactions proceed via an extraction mechanism , where the catalyst extracts the reactive anion into the organic phase .

The ethoxybenzyl derivative may favor an interfacial mechanism due to the electron-donating nature of the substituent, similar to MetPA. However, the larger ethoxy group could reduce solubility in toluene (a common solvent for these reactions), necessitating optimized catalyst selection (e.g., TEBABr over TEABr) .

Selectivity and Byproduct Formation

Selectivity in benzylation reactions is influenced by substituent electronic effects. For instance:

  • NPA exhibits lower selectivity due to competing O-alkylation side reactions .
  • CPA and PPA show higher selectivity, attributed to balanced electronic effects that favor N-alkylation .

For this compound, the ethoxy group’s electron-donating nature may improve selectivity by stabilizing the transition state for N-alkylation, reducing side reactions. This hypothesis aligns with trends observed in MetPA and CPA .

Data Table: Comparative Analysis of N-Substituted 2-Phenylacetamides

Compound Name Substituent Electronic Effect Reactivity (vs. PPA) Preferred Catalyst Mechanism Selectivity
N-(4-Nitrophenyl)-2-phenylacetamide -NO₂ Strong EWG Higher TEABr/TEBABr Interfacial Low
N-(4-Chlorophenyl)-2-phenylacetamide -Cl Weak EWG Moderate TEBABr Interfacial High
N-(4-Methoxyphenyl)-2-phenylacetamide -OCH₃ EWG/EDG (resonance) Moderate TEABr Extraction Moderate
N-Phenyl-2-phenylacetamide (PPA) -H None Baseline TEABr Interfacial Moderate
This compound -OCH₂CH₃ EDG (resonance) Lower (hypothesized) TEBABr Interfacial* High*

*Hypothesized based on structural analogs .

Notes and Limitations

  • The analysis of this compound is extrapolated from studies on structurally related compounds. Direct experimental data on its synthesis, reactivity, and bioactivity are lacking.
  • The steric effects of the ethoxy group may necessitate modifications to reaction conditions (e.g., solvent polarity, catalyst loading) for optimal yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-ethoxybenzyl)-2-phenylacetamide
Reactant of Route 2
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N-(4-ethoxybenzyl)-2-phenylacetamide

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